Isoscoparin
Overview
Description
Isoscoparin is a naturally occurring flavonoid compound, specifically a C-glycosylflavone. It is derived from the methylation of isoorientin, a process catalyzed by O-methyltransferases. This compound is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoscoparin can be synthesized through the enzymatic methylation of isoorientin. The Type II O-methyltransferases, such as IiOMT1 and IiOMT2, efficiently catalyze the methylation of isoorientin to form this compound. This process involves the decoration of one of the aromatic vicinal hydroxyl groups on flavones and methylation at specific positions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, such as Isatis indigotica and barley leaves. The process includes the isolation of isoorientin followed by enzymatic methylation using O-methyltransferases. The purified this compound is then obtained through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Isoscoparin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Isoscoparin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
Isoscoparin exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Isoscoparin is unique among flavonoids due to its specific methylation pattern and glycosylation. Similar compounds include:
Isoorientin: The precursor to this compound, lacking the methyl group.
Isovitexin: Another C-glycosylflavone with different glycosylation.
Chrysoeriol: A structurally related flavonoid with different hydroxylation and methylation patterns.
This compound stands out due to its specific pharmacological properties and higher bioavailability compared to its analogs .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUHHCFAXYRPO-DGHBBABESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941996 | |
Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20013-23-4 | |
Record name | Isoscoparin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20013-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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